ethyl 4-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Coupling with Piperazine: The indole derivative is then coupled with piperazine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification: The final step involves the esterification of the carboxyl group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Ethyl 4-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The fluoro group enhances the compound’s binding affinity and selectivity. The piperazine moiety can interact with biological membranes, influencing the compound’s pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(5-chloro-1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate
- Ethyl 4-[(5-bromo-1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate
- Ethyl 4-[(5-methyl-1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate
Uniqueness
Ethyl 4-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate is unique due to the presence of the fluoro group, which enhances its biological activity and selectivity. The fluoro group can form strong hydrogen bonds and increase the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.
Properties
Molecular Formula |
C17H20FN3O3 |
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Molecular Weight |
333.36 g/mol |
IUPAC Name |
ethyl 4-(5-fluoro-1-methylindole-2-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H20FN3O3/c1-3-24-17(23)21-8-6-20(7-9-21)16(22)15-11-12-10-13(18)4-5-14(12)19(15)2/h4-5,10-11H,3,6-9H2,1-2H3 |
InChI Key |
STGQUUKXYQGNSB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(N2C)C=CC(=C3)F |
Origin of Product |
United States |
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